Bis(benzimidazol-1-yl)dimethylsilane
CAS No.: 1858256-89-9
Cat. No.: VC11665687
Molecular Formula: C16H16N4Si
Molecular Weight: 292.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1858256-89-9 |
---|---|
Molecular Formula | C16H16N4Si |
Molecular Weight | 292.41 g/mol |
IUPAC Name | bis(benzimidazol-1-yl)-dimethylsilane |
Standard InChI | InChI=1S/C16H16N4Si/c1-21(2,19-11-17-13-7-3-5-9-15(13)19)20-12-18-14-8-4-6-10-16(14)20/h3-12H,1-2H3 |
Standard InChI Key | KBCZJGLYXCEHIG-UHFFFAOYSA-N |
SMILES | C[Si](C)(N1C=NC2=CC=CC=C21)N3C=NC4=CC=CC=C43 |
Canonical SMILES | C[Si](C)(N1C=NC2=CC=CC=C21)N3C=NC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Bis(benzimidazol-1-yl)dimethylsilane (CAS 179611-74-6) has the molecular formula C₈H₁₂N₄Si and a molar mass of 192.29 g/mol . Its IUPAC name derives from the dimethylsilane backbone substituted at both silicon atoms with benzimidazol-1-yl groups. The benzimidazole rings are fused bicyclic systems comprising a benzene ring fused to an imidazole, contributing to the compound’s aromaticity and electronic properties .
Structural Analysis
The compound’s structure features a silicon atom bonded to two methyl groups and two benzimidazole rings via nitrogen atoms. This configuration is corroborated by spectroscopic data, including ¹H NMR and ¹³C NMR, which confirm the presence of characteristic proton environments for the methyl-silicon (-Si(CH₃)₂-) and benzimidazole moieties . The silicon center adopts a tetrahedral geometry, with bond angles influenced by steric interactions between the bulky benzimidazole groups .
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of bis(benzimidazol-1-yl)dimethylsilane typically involves N-alkylation or silylation reactions. A common method utilizes the reaction of 1H-benzimidazole with dichlorodimethylsilane in the presence of a base such as triethylamine :
This reaction proceeds via nucleophilic substitution, where the benzimidazole’s nitrogen attacks the electrophilic silicon center, displacing chloride ions. The use of anhydrous conditions is critical to prevent hydrolysis of the silane .
Optimization and Yield
Yields exceeding 80% are achievable when employing polar aprotic solvents like tetrahydrofuran (THF) and maintaining temperatures between 0–25°C . Catalytic amounts of copper(I) iodide have been reported to enhance reaction efficiency in analogous silylation reactions .
Physicochemical Properties
Thermal Stability and Melting Point
Bis(benzimidazol-1-yl)dimethylsilane exhibits a melting point of 52–55°C and decomposes above 200°C under atmospheric pressure . Its thermal stability is comparable to other organosilicon compounds, with degradation primarily involving cleavage of the Si-N bonds .
Solubility and Reactivity
The compound is soluble in organic solvents such as dichloromethane, THF, and dimethylformamide (DMF) but insoluble in water . Its sensitivity to moisture necessitates storage under inert atmospheres, as hydrolysis yields silanols and benzimidazole :
Applications in Science and Industry
Catalysis and Ligand Design
The compound’s benzimidazole groups act as Lewis basic sites, enabling coordination to transition metals. It has been employed as a ligand in palladium-catalyzed cross-coupling reactions, enhancing catalytic activity in Suzuki-Miyaura and Heck reactions . The silicon center’s electron-withdrawing effects modulate the ligand’s electronic properties, improving substrate activation .
Materials Science
In atomic layer deposition (ALD), the compound serves as a silicon precursor for thin-film coatings. Its volatility and stability under vacuum make it suitable for depositing silicon-containing layers on semiconductors .
Future Directions and Research Gaps
Mechanistic Studies
Detailed kinetic studies of its hydrolysis and metal-coordination behavior are needed to optimize catalytic applications .
Biomedical Exploration
Screening for antiparasitic and antifungal activity could unlock new therapeutic uses, leveraging the benzimidazole scaffold’s proven bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume